methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylates under acidic or basic conditions. For instance, the reaction of 3-methyl-1-phenylpyrazole with benzyl bromide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to modulate specific biological pathways can lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxylate group, which may affect its reactivity and biological activity.
Methyl 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the carboxylate group, along with the benzyl and phenyl substituents, enhances its versatility in chemical synthesis and biological interactions.
Biological Activity
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Features and Synthesis
The structural framework of this compound consists of a pyrazolo[3,4-b]pyridine core with various substituents that influence its biological properties. The synthesis typically involves multi-step processes, often utilizing reactions such as condensation and cyclization.
Table 1: Key Structural Features
Feature | Description |
---|---|
Core Structure | Pyrazolo[3,4-b]pyridine |
Substituents | Methyl (at N1), Benzyl (at C1), Phenyl (at C6) |
Functional Group | Carboxylate (at C4) |
Anticancer Properties
Research has indicated that pyrazolo[3,4-b]pyridines demonstrate significant anticancer activity. For instance, derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. A study highlighted that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as A172 and U87MG, indicating strong antiproliferative effects .
Anti-inflammatory Effects
This compound has also shown promise in modulating inflammatory pathways. Specific derivatives have been characterized as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolic processes . The structure-activity relationship studies indicate that modifications on the pyrazole ring can enhance PPARα selectivity, contributing to anti-inflammatory effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Compounds with specific substitutions have demonstrated promising activity in vitro against the H37Rv strain of tuberculosis . This suggests that this compound could serve as a lead compound for developing new antitubercular agents.
Neuroprotective Effects
Emerging evidence suggests that pyrazolo[3,4-b]pyridines may exhibit neuroprotective properties by inhibiting pathways involved in neuroinflammation and neuronal apoptosis. The ability to modulate signaling pathways related to neurodegenerative diseases positions these compounds as potential therapeutic agents for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Anticancer Activity : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives for anticancer properties, methyl 1-benzyl-3-methyl-6-phenyl showed significant inhibition of cell proliferation in multiple cancer cell lines with an IC50 value below 100 nM .
- PPAR Agonism : Another research highlighted the compound's ability to act as a PPARα agonist, effectively reducing triglyceride levels in animal models comparable to established drugs like fenofibrate .
- Antimicrobial Efficacy : A recent investigation into pyrazolo[3,4-b]pyridines revealed that specific derivatives exhibited substantial inhibitory effects against Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents against resistant strains .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
methyl 1-benzyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-20-18(22(26)27-2)13-19(17-11-7-4-8-12-17)23-21(20)25(24-15)14-16-9-5-3-6-10-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFOGYAZORZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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